molecular formula C15H13ClFNO2 B5866627 N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide

N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide

Cat. No.: B5866627
M. Wt: 293.72 g/mol
InChI Key: AYZAZIFQXVNMSM-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide is an organic compound that features a benzamide core with a 2-fluoro substituent and a 4-chlorophenoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide typically involves the following steps:

    Preparation of 4-chlorophenoxyethylamine: This intermediate can be synthesized by reacting 4-chlorophenol with ethylene oxide in the presence of a base such as potassium hydroxide.

    Formation of 2-fluorobenzoyl chloride: This can be achieved by reacting 2-fluorobenzoic acid with thionyl chloride.

    Coupling Reaction: The final step involves the reaction of 4-chlorophenoxyethylamine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the phenoxy ring can be substituted by nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products

    Nucleophilic Substitution: Substituted phenoxy derivatives.

    Hydrolysis: 2-fluorobenzoic acid and 4-chlorophenoxyethylamine.

    Oxidation: N-oxides.

    Reduction: Amines.

Scientific Research Applications

N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenoxy)ethyl]cyclopropanamine hydrochloride
  • N-[2-(2-chlorophenoxy)ethyl]-N’-phenylurea
  • N-[2-(4-chlorophenoxy)ethyl]-2-naphthalenesulfonamide

Uniqueness

N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide is unique due to the presence of both a fluorine atom and a chlorophenoxyethyl side chain. This combination of substituents can impart specific properties, such as increased lipophilicity, enhanced binding affinity, and improved metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO2/c16-11-5-7-12(8-6-11)20-10-9-18-15(19)13-3-1-2-4-14(13)17/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZAZIFQXVNMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCOC2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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